
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole, also known as 2-Methylpyridin-2-yl-octahydro-1H-isoindole, is an organic compound with the molecular formula C11H17N. It is a member of the pyridine family, and it is a yellowish, crystalline solid. It is used as an intermediate in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been studied for its potential applications in the medical field. It has been investigated as a potential anti-cancer agent, as well as for its anti-inflammatory and anti-microbial properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and for its potential to act as an antioxidant. Additionally, it has been studied for its potential to inhibit the growth of certain viruses, and for its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase. Additionally, it is believed to act by modulating the expression of certain genes, such as those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, and to act as an antioxidant. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable, and it is not toxic at the concentrations used in laboratory experiments. However, it is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in lipids, so it may not be suitable for use in experiments involving lipids.
Zukünftige Richtungen
Future research on 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on its potential applications in the medical field, such as its potential use as an anti-cancer agent or its potential to inhibit the growth of certain viruses. Additionally, further research could focus on its potential use as an antioxidant, and its potential to act as an anti-inflammatory or anti-microbial agent. Finally, further research could focus on its potential use as an intermediate in the synthesis of various pharmaceuticals.
Synthesemethoden
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole can be synthesized via a multi-step process. The first step involves the reaction of 2-methylpyridine and ethyl bromoacetate to form 2-methylpyridin-2-yl-bromoacetate. This is followed by the reaction of 2-methylpyridin-2-yl-bromoacetate and ethyl isocyanoacetate to form 2-methylpyridin-2-yl-octahydro-1H-isoindole.
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-5-4-8-14(15-11)16-9-12-6-2-3-7-13(12)10-16/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSGKWXORUWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)
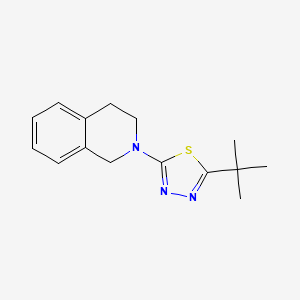
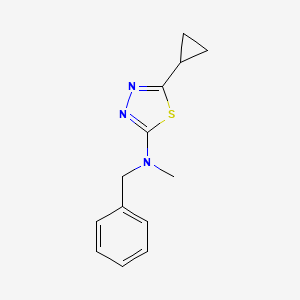
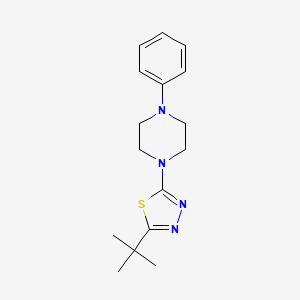
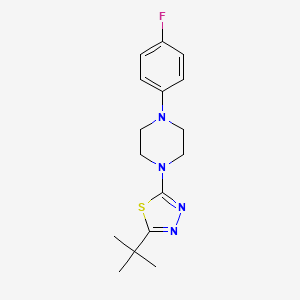
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
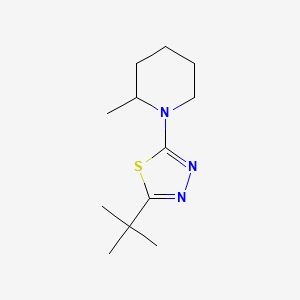
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)